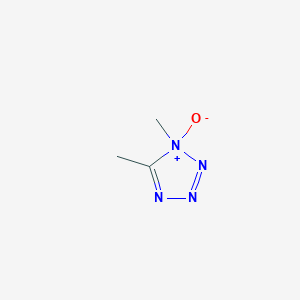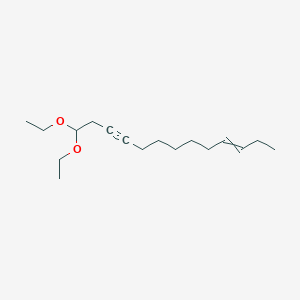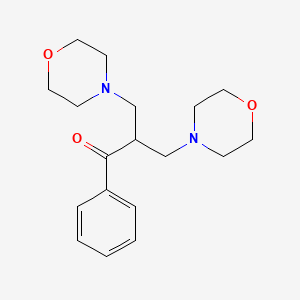
1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- is a complex organic compound that features a propanone backbone with morpholinyl and phenyl substituents
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenylpropanone derivative with morpholine under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- can be compared with other similar compounds, such as:
- 1-Propanone, 3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)-
- 1-Propanone, 1-(4-methoxyphenyl)-3-(4-morpholinyl)-
- 1-Propanone, 1-(3-ethyl-4-propoxyphenyl)-3-(4-morpholinyl)-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 1-Propanone, 3-(4-morpholinyl)-2-(4-morpholinylmethyl)-1-phenyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90548-90-6 |
|---|---|
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-morpholin-4-yl-2-(morpholin-4-ylmethyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H26N2O3/c21-18(16-4-2-1-3-5-16)17(14-19-6-10-22-11-7-19)15-20-8-12-23-13-9-20/h1-5,17H,6-15H2 |
InChI-Schlüssel |
BEIPEVLKFVWJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(CN2CCOCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

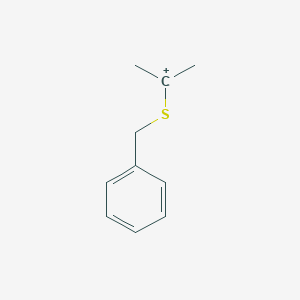
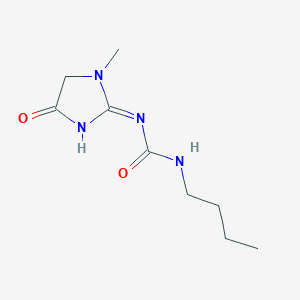
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
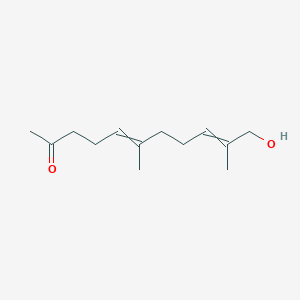
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
